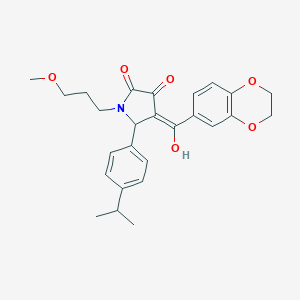![molecular formula C23H24ClFN2O4 B266743 4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266743.png)
4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of NF-κB by binding to the kinase IKKβ, which is responsible for activating NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and the subsequent expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunosuppressive effects in various animal models of inflammation and autoimmune disorders. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in various animal models of disease, making it a valuable tool for studying the role of NF-κB in disease pathogenesis. However, this compound has limitations in terms of its specificity, as it may also inhibit other kinases in addition to IKKβ. In addition, its efficacy and safety in humans have not been fully established, making it important to conduct further studies before considering it as a potential therapeutic agent.
Future Directions
There are several future directions for the study of 4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another area of research is to develop more specific inhibitors of IKKβ that may have fewer off-target effects than this compound. Finally, it will be important to conduct further studies to evaluate the safety and efficacy of this compound in humans, and to determine its optimal dosing and administration regimen.
Synthesis Methods
4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with 2-(dimethylamino)ethylamine, followed by the reaction of the resulting intermediate with 4-fluorophenylacetic acid and 1,3-dimethyl-2-imidazolidinone. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and immune response. By inhibiting NF-κB, this compound may have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, this compound has also been studied for its potential anti-cancer effects. NF-κB is known to play a role in promoting cancer cell survival and proliferation, and inhibiting its activity may lead to cancer cell death. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in animal models, including breast cancer, prostate cancer, and multiple myeloma.
properties
Molecular Formula |
C23H24ClFN2O4 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24ClFN2O4/c1-4-31-18-10-7-15(13-17(18)24)21(28)19-20(14-5-8-16(25)9-6-14)27(12-11-26(2)3)23(30)22(19)29/h5-10,13,20,28H,4,11-12H2,1-3H3/b21-19+ |
InChI Key |
WDJJCUZZBHDBHV-XUTLUUPISA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC=C(C=C3)F)/[O-])Cl |
SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC=C(C=C3)F)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266660.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266661.png)
![(E)-{2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266662.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266663.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266664.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266665.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266667.png)

![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B266688.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)
![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)